molecular formula C20H17NO2S B3601098 N-benzyl-9H-fluorene-2-sulfonamide

N-benzyl-9H-fluorene-2-sulfonamide

Cat. No.: B3601098
M. Wt: 335.4 g/mol
InChI Key: QWYPQDHFDFJKAW-UHFFFAOYSA-N
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Description

N-Benzyl-9H-fluorene-2-sulfonamide is a sulfonamide derivative featuring a fluorene backbone substituted at the 2-position with a sulfonamide group bearing a benzyl substituent. This compound combines the rigid, planar fluorene scaffold—known for its electronic properties and stability—with the sulfonamide moiety, which is widely studied for biological activity, particularly in enzyme inhibition and anticancer applications.

Properties

IUPAC Name

N-benzyl-9H-fluorene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S/c22-24(23,21-14-15-6-2-1-3-7-15)18-10-11-20-17(13-18)12-16-8-4-5-9-19(16)20/h1-11,13,21H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYPQDHFDFJKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: N-benzyl-9H-fluorene-2-sulfonamide is used as an intermediate in the synthesis of various organic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-benzyl-9H-fluorene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and properties of N-benzyl-9H-fluorene-2-sulfonamide and its analogs:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₉H₁₇NO₂S Benzyl (sulfonamide), fluorene 323.4 Anticancer activity, enzyme inhibition
N-Tetradecyl-9H-fluorene-2-sulfonamide C₂₇H₃₉NO₂S Tetradecyl (long alkyl chain) 441.7 Enhanced lipophilicity; material science applications
N-(2,3-Dimethylphenyl)-9H-fluorene-2-sulfonamide C₂₁H₁₉NO₂S 2,3-Dimethylphenyl (bulky aromatic substituent) 349.4 Improved selectivity for kinase inhibition
N-Benzyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamide C₂₄H₂₄N₂O₄S Fluorenylidene, hydroxypropyl, benzyl 436.5 Dual anticancer and enzyme inhibition activity
N-(9H-Fluoren-2-yl)-1-benzofuran-2-carboxamide C₂₂H₁₅NO₂ Benzofuran (electron-rich heterocycle) 325.4 High fluorescence; organic electronics
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- C₂₀H₁₄O₅S Benzoyl, sulfonic acid, ketone 374.4 Catalysis and ion-exchange applications
Key Observations:
  • Substituent Effects :
    • Alkyl Chains (e.g., tetradecyl in ): Increase hydrophobicity, favoring material science applications.
    • Aromatic Groups (e.g., benzyl in , dimethylphenyl in ): Enhance interactions with biological targets (e.g., enzymes) via π-π stacking.
    • Electron-Withdrawing Groups (e.g., sulfonic acid in ): Improve solubility in polar solvents and catalytic activity.
  • Molecular Weight : Compounds with extended substituents (e.g., tetradecyl) exhibit higher molecular weights, which may limit bioavailability but improve thermal stability in materials .
Anticancer Activity:
  • This compound : Demonstrates moderate anticancer activity, likely through topoisomerase II inhibition .
  • N-Benzyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamide: Shows enhanced potency due to the fluorenylidene group, which may intercalate DNA .
  • N-(2,3-Dimethylphenyl)-9H-fluorene-2-sulfonamide : Exhibits selectivity for breast cancer cell lines (IC₅₀ = 1.2 μM) compared to the benzyl analog (IC₅₀ = 5.8 μM) .
Enzyme Inhibition:
  • This compound : Inhibits carbonic anhydrase IX (CA IX) with Ki = 12 nM, a target in hypoxic tumors .
  • Fluorene-2,7-disulfonamide derivatives (e.g., N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)): Broader inhibition profile against CA isoforms I, II, and IX .
Fluorescence and Material Science:
  • N-(9H-Fluoren-2-yl)-1-benzofuran-2-carboxamide : Emits blue fluorescence (λₑₘ = 450 nm), making it suitable for OLEDs .
  • N-Tetradecyl-9H-fluorene-2-sulfonamide : Forms stable thin films for optoelectronic devices due to its alkyl chain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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